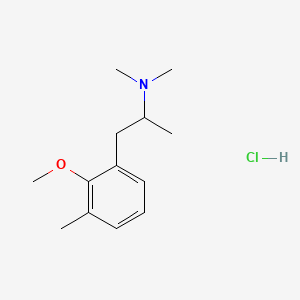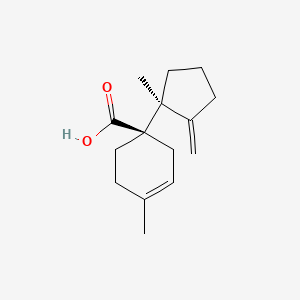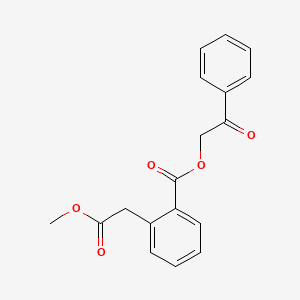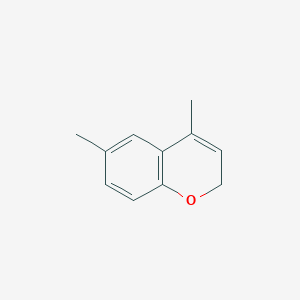
4,6-dimethyl-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound, this compound, is characterized by the presence of two methyl groups at the 4th and 6th positions of the chromene ring. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2H-chromene typically involves the cyclization of substituted resorcinols with various 2-benzylidene malononitriles. One common method includes the use of nitrophenylboronic acid as a green catalyst or diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction is carried out in methanol and calcium hydroxide at room temperature, resulting in the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green methodologies, such as reactions in aqueous media, can help reduce reaction time, catalyst utilization, and byproduct formation while enhancing yield .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromenone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted chromenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed
Oxidation: Chromenone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various bioactive molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antioxidant activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2H-chromene involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2H-chromene: Another chromene derivative with similar biological activities.
Benzochromenes: Compounds with a benzene ring fused to the chromene ring at different positions.
Coumarins: Compounds with a similar benzopyran structure but differing in the position of the oxygen atom.
Uniqueness
4,6-Dimethyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups at the 4th and 6th positions contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
103906-58-7 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4,6-dimethyl-2H-chromene |
InChI |
InChI=1S/C11H12O/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-5,7H,6H2,1-2H3 |
Clave InChI |
WDAJXKSMIZHFSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCOC2=C1C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


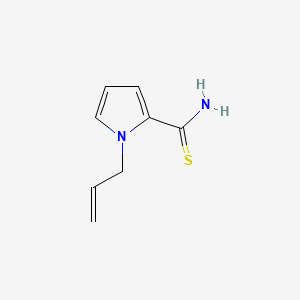
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)

![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
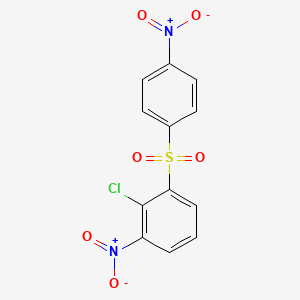
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
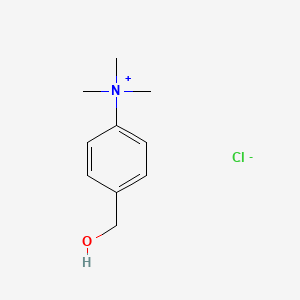
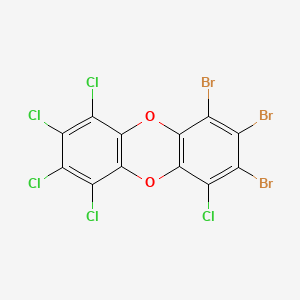
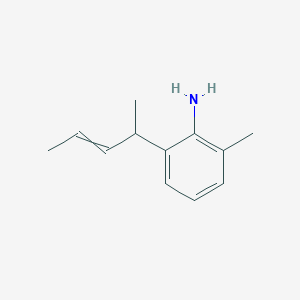
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
